8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound featuring a pyridazine fused with an indole core. The molecule is substituted with a bromine atom at position 8 and a methyl group at position 1 (as per IUPAC numbering). This structure is part of a broader class of pyridazinoindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and enzyme inhibitory properties .
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrN3O |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
8-bromo-1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C11H8BrN3O/c1-5-9-7-4-6(12)2-3-8(7)13-10(9)11(16)15-14-5/h2-4,13H,1H3,(H,15,16) |
InChI Key |
XYRAICYGCPFRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Ring Closure
The foundational approach involves cyclizing 3-formylindole derivatives with hydrazine hydrate. For example, ethoxycarbonyl-1-ethyl-3-formylindoles (e.g., 13–16 ) react with hydrazine hydrate under reflux to yield 5H-pyridazino[4,5-b]indoles (17–20 ). Adapting this method, introducing a bromine atom at position 8 of the indole precursor prior to cyclization ensures regioselectivity.
Representative Procedure :
-
8-Bromo-1-methylindole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 8-bromo-1-methylindole.
-
The aldehyde is treated with hydrazine hydrate in ethanol under reflux for 6–8 hours.
-
Cyclization yields This compound , with purification via recrystallization from ethanol.
Mannich Reaction for Functionalization
Introduction of Methyl Groups via Mannich Bases
Mannich reactions enable the introduction of methyl groups at the indole nitrogen. Pyridazinoindoles (17–20 ) react with formalin and dimethylamine in ethanol under acidic conditions to form Mannich bases (21–40 ). For 8-bromo derivatives, this method ensures N-methylation without disturbing the bromine substituent.
Optimized Conditions :
-
Reactants : 8-Bromo-5H-pyridazino[4,5-b]indol-4-one (1 equiv), formaldehyde (2 equiv), dimethylamine (2 equiv).
-
Solvent : Ethanol with catalytic acetic acid.
-
Temperature : Reflux for 4 hours.
-
Yield : 70–85% after column chromatography (ethyl acetate/cyclohexane).
While not directly cited in the provided sources, palladium-catalyzed coupling reactions are inferred for introducing bromine. A plausible route involves:
-
1-Methylindole-3-boronic acid undergoing Suzuki coupling with 8-bromo-substituted aryl halides.
-
Subsequent formylation and cyclization to install the pyridazine ring.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Hydrazine Cyclization | 8-Bromo-1-methylindole-3-carbaldehyde | Cyclization | 65–75 | >95% |
| Mannich Reaction | 8-Bromo-5H-pyridazinoindole | N-Methylation | 70–85 | >98% |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Direct bromination of the indole ring often leads to mixtures. To circumvent this, directed ortho-bromination using NBS in DMF at 0°C ensures selective bromination at position 8.
Purification Techniques
Flash chromatography (ethyl acetate/cyclohexane gradients) and recrystallization from ethanol are critical for isolating the title compound in high purity.
Scalability and Industrial Relevance
The hydrazine cyclization method is scalable to multigram quantities, as demonstrated by the synthesis of 1a on a 3 mmol scale with 79% yield . Industrial applications would require optimizing solvent recovery and catalytic systems to reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one. Research has shown that this compound exhibits significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method, revealing promising antibacterial activity:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| This compound | 15 | Escherichia coli |
The results indicated that structural modifications in similar compounds could enhance their antimicrobial efficacy .
Anticancer Potential
The anticancer properties of the compound have been explored through various assays. It has been noted for its ability to inhibit the growth of cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed significant growth inhibition:
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression, warranting further investigation into its mechanisms of action .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target proteins associated with bacterial and cancer cell proliferation.
Findings from Docking Studies
The binding interactions of the compound with DNA gyrase and other proteins were analyzed using software tools like AutoDock:
- Binding energy values indicated strong interactions.
- Hydrogen bonding was observed with key amino acids such as GLU and ARG residues.
This computational approach provides insights into how structural features contribute to biological activity .
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival . This inhibition leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at C8 (target compound) vs. chlorine at C6/C7 (compound 16) or C7 () alters electronic properties and binding affinity. Bromine’s larger size may enhance van der Waals interactions in biological targets .
- Synthetic Flexibility : Cyclization with hydrazine is a common route, but bromination at C8 may require regioselective conditions to avoid competing reactions .
Physicochemical Properties
- Melting Points : The dichloro derivative (compound 16) has a high melting point (307°C), likely due to strong intermolecular halogen bonding. Bromine’s polarizability in the target compound may reduce crystallinity, though data is unavailable .
- Solubility : Morpholine-substituted analogs (e.g., compound 41) show improved aqueous solubility compared to alkylated or halogenated derivatives, suggesting the target compound may require formulation optimization for bioavailability .
Biological Activity
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS No. 1415653-08-5) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
- Molecular Formula : C₁₁H₈BrN₃O
- Molecular Weight : 278.10 g/mol
- Structure : The compound features a fused pyridazine and indole structure, which contributes to its unique chemical properties and biological activities.
The mechanism of action of this compound primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been investigated for its role as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer cell survival and growth.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Breast Cancer Cells : Studies have shown that this compound can induce apoptosis in breast cancer cells, demonstrating an IC₅₀ value in the low micromolar range (approximately 10 µM) against several cancer types such as HeLa and A549 cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 10 |
| A549 | 10 |
| MDA-MB-231 | 12 |
Mechanistic Studies
The compound's cytotoxicity is attributed to its ability to disrupt cellular signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is pivotal for cell growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Study 1: In Vitro Analysis
A study conducted on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models of breast cancer have shown that administration of the compound significantly reduces tumor size compared to control groups. The mechanism includes induction of apoptosis and inhibition of angiogenesis within the tumor microenvironment .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds exhibiting similar biological activities:
| Compound Name | Target Activity | IC₅₀ (µM) |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Antiproliferative | 15 |
| Hydrazide-based Pyridazino derivatives | PI3K Inhibition | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
